molecular formula C13H8FN3O B5671523 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5671523
M. Wt: 241.22 g/mol
InChI Key: WZPIGDJATCAREO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves linear strategies or multi-component reactions, utilizing key intermediates such as chloromethyl oxadiazoles or carbohydrazides. Techniques like microwave irradiation are sometimes employed to improve reaction efficiency. For example, Vinayak et al. (2017) describe a linear strategy for synthesizing novel amine derivatives of a closely related compound, indicating the potential methodologies that might be applicable to the synthesis of "3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine" (Vinayak, Sudha, & Lalita, 2017).

properties

IUPAC Name

5-(4-fluorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPIGDJATCAREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 8 using N′-hydroxynicotinimidamide (Aldrich) and 4-fluorobenzoic acid (Aldrich). 1H NMR (300 MHz, CD3OD) δ 7.39 (t, J=8.9 Hz, 2 H), 7.64 (ddd, J=7.9, 4.8, 0.8 Hz, 1 H), 8.27-8.35 (m, 2 H), 8.55 (ddd, J=8.1, 2.0, 1.8 Hz, 1 H), 8.74 (dd, J=5.0, 1.8 Hz, 1 H), 9.29 (dd, J=2.2, 1.0 Hz, 1 H) ppm; MS (DCI/NH3) m/z 242 (M+H)+.
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